molecular formula C21H20Cl2N2O6 B15189787 3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate CAS No. 83337-86-4

3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate

Cat. No.: B15189787
CAS No.: 83337-86-4
M. Wt: 467.3 g/mol
InChI Key: LSFKOYFXZDHTRK-UHFFFAOYSA-N
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Description

3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its complex structure, which includes a benzyloxy group, a dichlorophenyl group, and an imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multiple steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with an appropriate halogenating agent to form the benzyloxy intermediate.

    Introduction of the Dichlorophenyl Group: The benzyloxy intermediate is then reacted with 2,4-dichlorophenyl magnesium bromide in the presence of a suitable catalyst to introduce the dichlorophenyl group.

    Formation of the Imidazolyl Group: The resulting compound is then reacted with imidazole under basic conditions to form the imidazolyl group.

    Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and imidazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antifungal and antimicrobial properties.

    Medicine: Investigated for its potential use as an antifungal agent in the treatment of fungal infections.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with fungal cell membranes. The imidazolyl group is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound may also interact with other molecular targets and pathways involved in fungal growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: Another imidazole derivative with antifungal properties.

    Clotrimazole: A widely used antifungal agent with a similar mechanism of action.

    Miconazole: An imidazole derivative used to treat fungal infections.

Uniqueness

3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is unique due to its specific structural features, such as the benzyloxy and dichlorophenyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. These structural differences can influence the compound’s efficacy, spectrum of activity, and potential side effects compared to other similar compounds.

Properties

CAS No.

83337-86-4

Molecular Formula

C21H20Cl2N2O6

Molecular Weight

467.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-phenylmethoxypropan-2-ol;oxalic acid

InChI

InChI=1S/C19H18Cl2N2O2.C2H2O4/c20-16-6-7-17(18(21)10-16)19(24,12-23-9-8-22-14-23)13-25-11-15-4-2-1-3-5-15;3-1(4)2(5)6/h1-10,14,24H,11-13H2;(H,3,4)(H,5,6)

InChI Key

LSFKOYFXZDHTRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O

Origin of Product

United States

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